
2-Oxosuccinamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxosuccinamate is the conjugate base of 2-oxosuccinamic acid; major species at pH 7.3. It is a conjugate base of a 2-oxosuccinamic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Inhibition and Regulation
2-Oxo acid dehydrogenase complexes play a pivotal role in metabolic pathways, linking sugar and amino acid degradation. Synthetic analogs of 2-oxo acids, including 2-Oxosuccinamate, serve as selective inhibitors for these complexes across various biological systems. This inhibition aids in dissecting functional interactions within metabolic networks and has potential therapeutic applications. For instance, modulating metabolism through these inhibitors has been explored for correcting pathologies such as glutamate excitotoxicity in neurons, suggesting their broader applicability in medicine and metabolic engineering (Artiukhov, Graf, & Bunik, 2016).
Impact on Bone and Cartilage Development
Dietary supplementation with 2-oxoglutarate, a compound related to 2-Oxosuccinamate, has shown positive effects on the development of bone and cartilage in animal studies. For example, in growing rats, 2-oxoglutarate increased body mass, liver weight, femoral length, bone mineral density, and the thickness of growth plate and articular cartilage, demonstrating its potential in supporting skeletal growth and development (Dobrowolski, Tomaszewska, Bieńko, Radzki, & Pierzynowski, 2013).
Photosensitization and Photodynamic Therapy
2-Oxosuccinamate derivatives have been explored for their potential in photodynamic therapy (PDT) and studies on oxidative stress. Novel photosensitizers based on the BODIPY chromophore, which could be structurally related to 2-Oxosuccinamate, demonstrate high photostability and efficiency in generating reactive oxygen species upon light illumination. These properties make them suitable for applications in cell photosensitization and oxidative stress studies, potentially extending to therapeutic uses in treating cancer (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
Enzymatic and Organic Synthesis
The synthesis of novel compounds, including 2-oxazolines, from derivatives of 2-oxosuccinamate showcases the chemical versatility and utility of 2-oxo acids in organic chemistry. These syntheses not only highlight the reactivity of such compounds but also their potential as intermediates in producing a wide range of chemically and biologically significant molecules. The ability to undergo various chemical transformations makes 2-oxosuccinamate derivatives valuable tools in synthetic chemistry for constructing complex organic molecules (Chen Zhan-guo, Xia Wei, Wen-Jun Hua, Wang Dan, Li Ya-nan, & Huang Jun-li, 2013).
Advanced Oxidation Processes
In environmental chemistry, 2-oxosuccinamate derivatives may find applications in advanced oxidation processes for wastewater treatment. The use of Fenton's reagent, which involves the generation of hydroxyl radicals from hydrogen peroxide in the presence of iron salts, is a classic example. Though not directly related to 2-Oxosuccinamate, the principles underlying the generation and reactivity of such oxidative species are relevant to understanding how 2-oxo acids and their derivatives could be designed or utilized in environmental remediation efforts (Neyens & Baeyens, 2003).
Eigenschaften
Produktname |
2-Oxosuccinamate |
|---|---|
Molekularformel |
C4H4NO4- |
Molekulargewicht |
130.08 g/mol |
IUPAC-Name |
4-amino-2,4-dioxobutanoate |
InChI |
InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9)/p-1 |
InChI-Schlüssel |
ONGPAWNLFDCRJE-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)C(=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





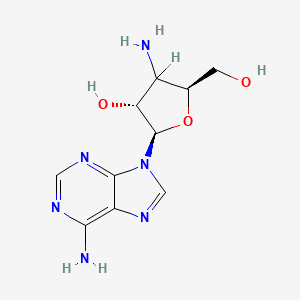
![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1258970.png)
![Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate](/img/structure/B1258971.png)
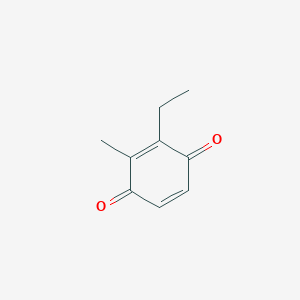
![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)

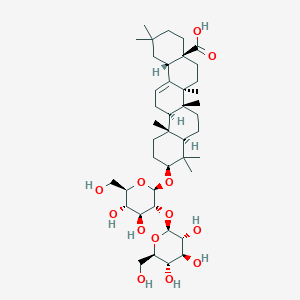
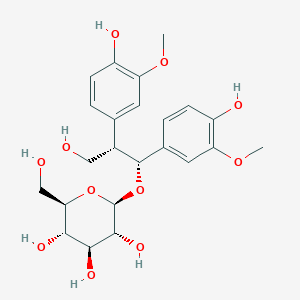
![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)
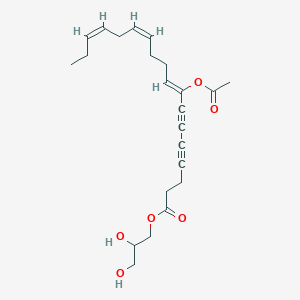

![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)